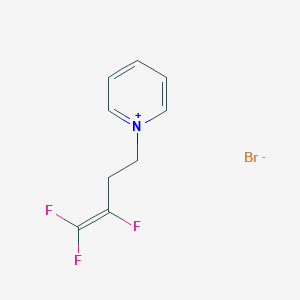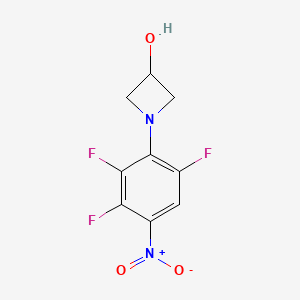
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of trifluorobut-3-en-1-yl group in the compound imparts unique chemical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide typically involves the reaction of pyridine with 3,4,4-trifluorobut-3-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound .
Analyse Chemischer Reaktionen
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. .
Wissenschaftliche Forschungsanwendungen
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological molecules and its effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobut-3-en-1-yl group can form strong interactions with these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide can be compared with other pyridinium salts, such as:
1-Benzylpyridin-1-ium bromide: Similar in structure but lacks the trifluorobut-3-en-1-yl group, resulting in different chemical properties and reactivity.
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide: Contains a trifluoromethyl group but differs in the position and nature of the substituents, leading to variations in its chemical behavior and applications
The unique presence of the trifluorobut-3-en-1-yl group in this compound imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
849737-77-5 |
|---|---|
Molekularformel |
C9H9BrF3N |
Molekulargewicht |
268.07 g/mol |
IUPAC-Name |
1-(3,4,4-trifluorobut-3-enyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C9H9F3N.BrH/c10-8(9(11)12)4-7-13-5-2-1-3-6-13;/h1-3,5-6H,4,7H2;1H/q+1;/p-1 |
InChI-Schlüssel |
NTNAWNPDCXJABX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCC(=C(F)F)F.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)



![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)

![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)

![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
